molecular formula C12H16ClN3O B1477146 3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098123-07-8

3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477146
CAS No.: 2098123-07-8
M. Wt: 253.73 g/mol
InChI Key: RALVMKLYANZASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(6-chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-17-12-8-3-9(12)6-16(5-8)11-4-10(13)14-7-15-11/h4,7-9,12H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALVMKLYANZASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that is characteristic of azabicyclo compounds. The presence of the chloropyrimidine moiety is significant for its interaction with biological targets.

PropertyValue
Molecular Formula C12H15ClN4O
Molecular Weight 242.73 g/mol
CAS Number 2098039-70-2

This compound primarily acts as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are implicated in cognitive functions and mood regulation. The compound's binding affinity and selectivity for these receptors suggest its potential use in treating neuropsychiatric disorders.

Binding Affinity

Research indicates that compounds similar to this compound exhibit high binding affinities:

  • K_i values : Typically in the nanomolar range for α4β2 nAChRs, indicating potent interaction .

Antidepressant Effects

In preclinical models, compounds within this class have demonstrated significant antidepressant-like effects, as evidenced by behavioral tests such as the forced swim test and tail suspension test. These studies suggest that modulation of nAChRs can lead to enhanced serotonergic and dopaminergic neurotransmission.

Neuroprotective Properties

The neuroprotective effects of this compound have been observed in cellular models of oxidative stress, where it mitigates neuronal damage through antioxidant mechanisms .

Case Studies

  • Study on Antidepressant Activity :
    • A study evaluated the efficacy of related compounds in rodent models, showing that administration led to a significant reduction in immobility time, indicative of antidepressant activity.
    • The mechanism was linked to increased receptor occupancy and downstream signaling pathways involving serotonin and norepinephrine .
  • Neuroprotection Against Oxidative Stress :
    • In vitro studies demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stressors.
    • This protective effect was attributed to the activation of survival pathways and inhibition of apoptotic markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.